molecular formula C10H23NO3Si B15334954 Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B15334954
M. Wt: 233.38 g/mol
InChI Key: OIHAQZUILYXJTJ-UHFFFAOYSA-N
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Description

Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a protected amino acid derivative featuring a methyl ester, an amino group at the C2 position, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the C3 position of the propanoate backbone. The TBDMS group is a sterically hindered silicon-based protecting group widely used in organic synthesis to shield hydroxyl functionalities from undesired reactions during multi-step syntheses. This compound is structurally analogous to serine or threonine derivatives, with the TBDMS group enhancing stability during reactions involving acidic or basic conditions.

Properties

IUPAC Name

methyl 2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAQZUILYXJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The amino group is introduced through standard amination reactions, and the methyl ester is formed via esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can form hydrogen bonds and ionic interactions with target molecules, while the methyl ester can participate in esterification and transesterification reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound can be compared to two structurally related molecules from the evidence:

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): This nucleoside analog contains a TBDMS-protected hydroxyl group on a tetrahydrofuran ring, part of a complex nucleotide structure. The TBDMS group here serves to protect a sugar hydroxyl during oligonucleotide synthesis, contrasting with its use in the target compound for amino acid protection .

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (): This compound shares the methyl ester and amino group with the target compound but replaces the TBDMS-protected hydroxyl with a 4-nitrophenyl substituent. The nitro group acts as a reducible functionality, later converted to an amine in subsequent steps .

Functional Group Reactivity

  • TBDMS Group: In the target compound, the TBDMS group provides steric protection for the hydroxyl group, ensuring stability under acidic/basic conditions. In contrast, the nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate is electron-withdrawing, directing reactivity toward reduction (e.g., with NaBH₄ in isopropyl alcohol) to yield an amine .
  • Amino Group: All three compounds feature an amino group, but its reactivity is modulated by adjacent substituents. The TBDMS group in the target compound may hinder nucleophilic activity compared to the nitro-phenyl derivative.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Protective Group Primary Synthetic Role Reference
Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate Methyl ester, amino, TBDMS-O- TBDMS Amino acid protection -
Nucleoside analog () TBDMS-O-, nucleobase, phosphoramidite TBDMS Oligonucleotide synthesis
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Methyl ester, amino, 4-nitrophenyl Nitro (reducible) Amino alcohol precursor

Table 2: Reaction Conditions and Outcomes

Compound Key Reaction Conditions Product Reference
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Nitro reduction NaBH₄, isopropyl alcohol (S)-2-amino-3-(4-aminophenyl)propan-1-ol
Nucleoside analog () Phosphoramidite coupling Diisopropylamino phosphine, solvent Functionalized nucleotide

Biological Activity

Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate (commonly referred to as TBDMS-protected amino acid) is a compound that has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H23NO3SiC_{10}H_{23}NO_3Si and a molecular weight of approximately 233.39 g/mol. It features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and selectivity in chemical reactions. The compound is typically synthesized through the protection of hydroxyl groups using TBDMS chloride in the presence of a base like imidazole, often in solvents such as dimethylformamide (DMF) .

The biological activity of this compound primarily involves its interaction with various biomolecular targets:

  • Enzyme Interactions : The amino group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially influencing enzyme kinetics and specificity.
  • Protein-Ligand Interactions : The compound's structure allows it to serve as a model for studying protein-ligand binding dynamics due to its ability to mimic natural substrates .

The TBDMS group provides steric protection, which enables selective reactions at other functional groups without interference from the protecting group .

1. Medicinal Chemistry

This compound is utilized as a building block for synthesizing potential drug candidates. Its unique structure allows for modifications that can enhance bioactivity against specific targets, particularly enzymes involved in metabolic pathways .

2. Organic Synthesis

This compound serves as an intermediate in the synthesis of complex molecules, including peptides and peptidomimetics. Its application in organic synthesis is highlighted by its ability to facilitate the formation of β-hydroxy-α-amino esters, which are crucial in developing therapeutics .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocusKey Findings
Enzyme MechanismsDemonstrated that TBDMS-protected amino acids can influence enzyme activity through selective binding.
Organic SynthesisReported high yields in synthesizing β-hydroxy-α-amino esters using TBDMS protection strategy.
Medicinal ChemistryIdentified potential drug candidates derived from this compound with specific targeting capabilities.

Case Study: Enzyme Inhibition

In a study investigating enzyme kinetics, this compound was shown to act as an effective competitive inhibitor for certain enzymes involved in amino acid metabolism. The presence of the TBDMS group allowed for enhanced binding affinity compared to unprotected analogs .

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